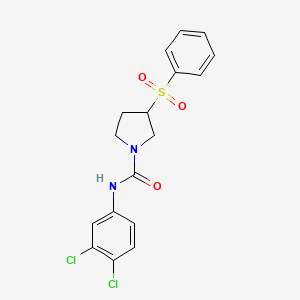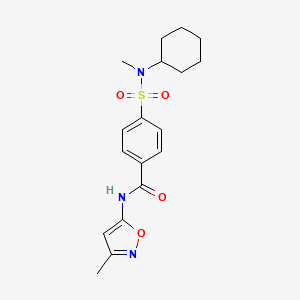![molecular formula C20H21N3O2 B2574472 (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide CAS No. 379714-58-6](/img/structure/B2574472.png)
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in cell growth, differentiation, and survival. Overexpression of EGFR is associated with many types of cancer, including breast, lung, and colon cancers. AG-1478 has been extensively studied for its potential use in cancer therapy and as a tool in scientific research.
作用机制
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide works by binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that are involved in cell growth, differentiation, and survival. This leads to decreased cell proliferation, migration, and invasion, ultimately resulting in tumor cell death. (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide is highly specific for EGFR and does not inhibit other receptor tyrosine kinases, which makes it a valuable tool for investigating the role of EGFR in cancer and other diseases.
Biochemical and Physiological Effects
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide inhibits cell proliferation, migration, and invasion, and induces apoptosis. In animal models of cancer, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been shown to inhibit tumor growth and metastasis. In addition, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been shown to have neuroprotective effects in models of Alzheimer's disease, and to improve cardiac function in models of heart failure.
实验室实验的优点和局限性
One of the main advantages of using (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide in lab experiments is its high specificity for EGFR. This makes it a valuable tool for investigating the role of EGFR in cancer and other diseases, without affecting other receptor tyrosine kinases. In addition, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide is a small molecule inhibitor, which makes it easy to administer to cells or animals. However, one limitation of using (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide is that it is not effective against all types of cancer cells. Some cancer cells may be resistant to EGFR inhibition, which limits the usefulness of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide in these cases.
未来方向
There are many potential future directions for research on (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide. One area of interest is the development of new EGFR inhibitors that are more effective than (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide against resistant cancer cells. Another area of interest is the use of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide may have potential applications in other diseases, such as neurodegenerative diseases or cardiovascular disease. Overall, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide is a valuable tool for investigating the role of EGFR in cancer and other diseases, and has potential for future therapeutic development.
合成方法
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide can be synthesized using a multi-step process that involves the condensation of 4-(diethylamino)benzaldehyde with 3-hydroxybenzaldehyde to form a chalcone intermediate. The chalcone is then reacted with cyanoacetic acid to form the final product, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide. The synthesis of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been optimized over the years to improve yield and purity, and several variations of the method have been published.
科学研究应用
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It is a potent and selective inhibitor of EGFR tyrosine kinase activity, which makes it a valuable tool for investigating the downstream signaling pathways that are activated by EGFR. (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been used to study the effects of EGFR inhibition on cell proliferation, migration, and invasion in vitro, as well as in animal models of cancer. It has also been used to investigate the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease.
属性
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-23(4-2)18-10-8-15(9-11-18)12-16(14-21)20(25)22-17-6-5-7-19(24)13-17/h5-13,24H,3-4H2,1-2H3,(H,22,25)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFSFAIIBRDEM-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2574390.png)


![Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2574396.png)
![2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2574397.png)
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2574399.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2574402.png)

![N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B2574404.png)

![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2574410.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574411.png)
![4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2574412.png)